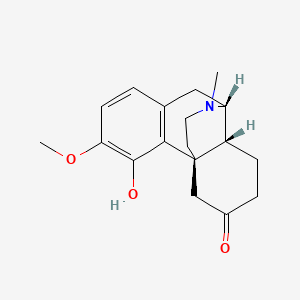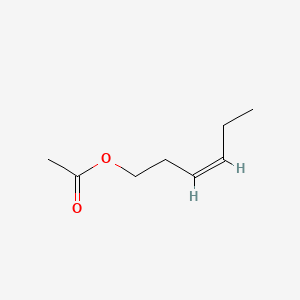
erythro-4-hydroxy-L-glutamate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-4-hydroxy-L-glutamate(1-) is a dicarboxylic acid monoanion obtained by deprotonation of the carboxy groups and protonation of the amino group of erythro-4-hydroxy-L-glutamic acid. It has a role as a human metabolite. It is a dicarboxylic acid monoanion and a L-alpha-amino acid anion. It derives from a L-glutamate(1-). It is a conjugate base of an erythro-4-hydroxy-L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Activity and Interaction
Erythro-4-hydroxy-L-glutamate(1-) demonstrates significant enzymatic interactions. It was found to be a substrate for glutamate decarboxylase from Escherichia coli, indicating its potential role in biochemical processes involving amino acid transformations. The erythro isomer specifically yielded succinic semialdehyde after hydrolysis, highlighting its distinct biochemical properties compared to other isomers (Vidal-Cros, Gaudry, & Marquet, 1985).
2. Impact on Glutamate Transporters and NMDA Receptors
Research has shown that erythro-4-hydroxy-L-glutamate(1-) affects glutamate transporters and NMDA receptors. This compound inhibited glutamate transporters in rat hippocampal synaptosomes and influenced excitatory amino acid transporters, demonstrating its potential influence on neurotransmission processes. Interestingly, its enantiomers showed differential effects on NMDA receptor agonism, which could be relevant for neurological studies (Foster et al., 2016).
3. Pharmacological Characterization
Erythro-4-hydroxy-L-glutamate(1-) and its analogues have been characterized pharmacologically, particularly at glutamate receptors. This research provides insights into the compound's activity at ionotropic and metabotropic glutamate receptors, contributing to a better understanding of its potential therapeutic applications in neurological disorders (Conti et al., 2007).
4. Inhibitory Effects on Neuronal Activity
The compound has shown inhibitory effects on specific neurons. It was found to inhibit a spontaneously firing neurone in the subesophageal ganglia of an African giant snail, suggesting its potential as a neurotransmitter or neuromodulator in various species (Takeuchi et al., 1975).
5. Potential in Neurotransmitter Synthesis
Research indicates that erythro-4-hydroxy-L-glutamate(1-) could play a role in neurotransmitter synthesis. Studies suggest its involvement in the supply of glutamate for glutathione synthesis in human erythrocytes, emphasizing its importance in maintaining cellular health and function (King & Kuchel, 1985).
6. Relevance in Neurological Disorders
Erythro-4-hydroxy-L-glutamate(1-) has potential implications in the study of neurological disorders. It has been associated with glutamate, a major excitatory neurotransmitter in the brain, and could contribute to understanding the pathophysiology of disorders like epilepsy and neurodegenerative diseases (Meldrum, 2000).
Eigenschaften
Molekularformel |
C5H8NO5- |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
(2S,4R)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3+/m0/s1 |
InChI-Schlüssel |
HBDWQSHEVMSFGY-STHAYSLISA-M |
Isomerische SMILES |
C([C@@H](C(=O)[O-])[NH3+])[C@H](C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Kanonische SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)


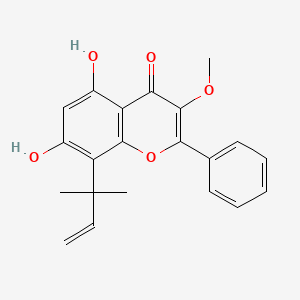

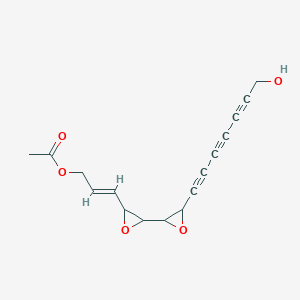
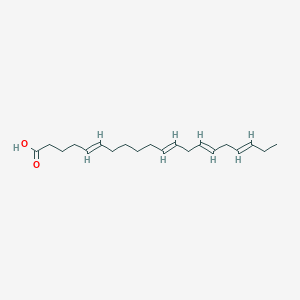
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
